
Erdosteine
Descripción general
Descripción
La erdosteína es un compuesto basado en tioles con propiedades mucolíticas, utilizado principalmente para tratar afecciones respiratorias caracterizadas por una producción excesiva de moco, como la enfermedad pulmonar obstructiva crónica (EPOC) y la bronquitis . Fue desarrollada en Italia por Edmond Pharma y se prescribe en más de 40 países . La erdosteína es conocida por su capacidad de descomponer el moco, facilitando su expulsión, y por sus propiedades antioxidantes y antiinflamatorias .
Métodos De Preparación
La erdosteína se sintetiza a través de un proceso de varios pasos que involucra la reacción de 3-bromoacetamido-2-oxo-tetrahidrotiofeno con tioglicolato de etilo . Las condiciones de reacción suelen implicar el uso de solventes como etanol y metanol, y el proceso incluye pasos como calentamiento, enfriamiento y purificación mediante cromatografía . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para aislar e identificar impurezas .
Análisis De Reacciones Químicas
La erdosteína experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La erdosteína puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: El compuesto puede reducirse para formar tioles, que son metabolitos activos.
Sustitución: La erdosteína puede sufrir reacciones de sustitución nucleofílica, particularmente involucrando sus grupos tiol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones son sus metabolitos activos, que poseen propiedades mucolíticas y antioxidantes .
Aplicaciones Científicas De Investigación
Chronic Obstructive Pulmonary Disease (COPD)
Erdosteine has been extensively studied for its efficacy in managing COPD:
- RESTORE Study Findings : This pivotal study demonstrated that this compound significantly reduces the frequency of acute exacerbations and shortens their duration. Patients treated with this compound experienced fewer hospitalizations and improved quality of life metrics compared to placebo groups .
- Long-term Treatment : this compound is considered beneficial for long-term management of COPD due to its ability to decrease cough severity and sputum production during infectious exacerbations .
Bronchiectasis
Recent trials, such as the BETTER trial, have investigated this compound's role in bronchiectasis:
- Study Design : A randomized controlled trial is underway to assess the impact of this compound on exacerbation rates in patients with bronchiectasis. Preliminary results suggest that regular use may lead to fewer exacerbations and improved clinical outcomes .
Acute Respiratory Infections
This compound has shown promise in treating acute respiratory infections, particularly in pediatric populations:
- Safety Profile : Studies involving approximately 500 children indicated that this compound is safe and well-tolerated when used for short-term treatment of respiratory infections .
Case Studies and Research Findings
Comparative Efficacy
This compound has been compared with other thiol compounds like N-acetylcysteine (NAC):
Mecanismo De Acción
La erdosteína ejerce sus efectos a través de varios mecanismos:
Actividad Mucolítica: El compuesto descompone el moco rompiendo los enlaces disulfuro en las mucoproteínas, reduciendo la viscosidad del moco.
Actividad Antioxidante: La erdosteína y sus metabolitos eliminan las especies reactivas de oxígeno (ROS), protegiendo los tejidos del daño oxidativo.
Actividad Antiinflamatoria: El compuesto inhibe la producción de citoquinas proinflamatorias y reduce la inflamación en el tracto respiratorio.
Los objetivos moleculares involucrados incluyen mucoproteínas, ROS y mediadores inflamatorios .
Comparación Con Compuestos Similares
La erdosteína a menudo se compara con otros agentes mucolíticos como:
Carbocisteína: Propiedades mucolíticas similares pero menos efectivas en la reducción del estrés oxidativo.
N-acetilcisteína (NAC): Conocido por sus propiedades antioxidantes pero tiene un mecanismo de acción diferente.
Ambroxol: Principalmente un agente mucinético con efectos antioxidantes menos pronunciados.
La singularidad de la erdosteína radica en sus propiedades combinadas mucolíticas, antioxidantes y antiinflamatorias, lo que la convierte en un agente terapéutico versátil .
Actividad Biológica
Erdosteine is a thiol-based compound primarily recognized for its mucolytic properties, which have been extensively studied in the context of respiratory diseases. Beyond its mucolytic effects, recent research has unveiled a range of biological activities including antioxidant, anti-inflammatory, and potential antimicrobial properties. This article presents a comprehensive overview of the biological activity of this compound, supported by clinical studies, case reports, and relevant data.
Mucolytic Activity
This compound was originally developed as a mucolytic agent to treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production. The RESTORE study demonstrated that this compound significantly reduced the duration of exacerbations in COPD patients, leading to longer periods free from symptoms compared to placebo .
Key Findings from the RESTORE Study:
- Participants: 445 patients with stable COPD.
- Results:
Antioxidant Properties
This compound exhibits notable antioxidant activity through its metabolite, Met 1, which scavenges reactive oxygen species (ROS). In vitro studies have shown that Met 1 effectively reduces hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) . This antioxidant effect is crucial in mitigating oxidative stress associated with various inflammatory conditions.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated by several studies. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various models . For instance:
- In mouse models, this compound inhibited lipopolysaccharide (LPS)-induced neutrophil influx and apoptosis in bronchial epithelium .
Clinical Case Studies
Several clinical trials have explored the efficacy of this compound beyond its mucolytic action:
- BETTER Trial : Investigated the effects of this compound on bronchiectasis patients. The primary outcome was the rate of exacerbations over 12 months, with secondary outcomes including quality of life and lung function metrics .
- Antibiotic Enhancement : A recent study indicated that this compound enhances the effectiveness of antibiotics against biofilm-associated bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This compound facilitated antibiotic penetration into biofilms and disrupted their extracellular matrix, significantly improving bacterial clearance .
Data Table: Summary of Clinical Trials Involving this compound
Study | Design | Population | Primary Outcome | Key Findings |
---|---|---|---|---|
RESTORE Study | Multicenter RCT | 445 COPD patients | Rate & duration of exacerbations | Reduced exacerbation rate by 19.4% |
BETTER Trial | Multicenter RCT | 194 bronchiectasis patients | Rate of exacerbations | Ongoing assessment with expected outcomes on QoL |
Antibiotic Enhancement Study | In vitro | MRSA biofilms | Bacterial viability reduction | Enhanced antibiotic efficacy with this compound |
Propiedades
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84611-23-4, 105426-14-0 | |
Record name | Erdosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdosteine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdosteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.